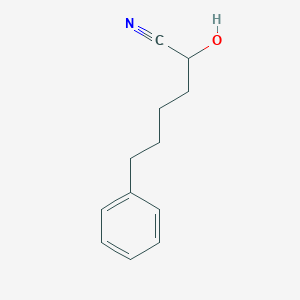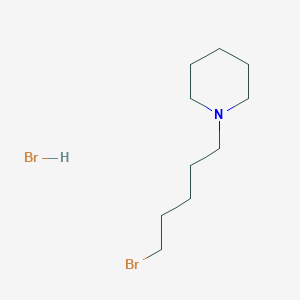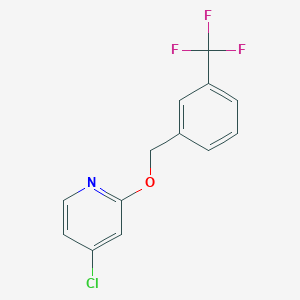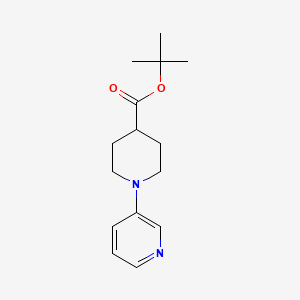
beta-Muramic acid, N-acetyl-1-O-(phenylmethyl)-4,6-O-(phenylmethylene)-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
beta-Muramic acid, N-acetyl-1-O-(phenylmethyl)-4,6-O-(phenylmethylene)-(9CI): is a complex organic compound that belongs to the class of muramic acids. Muramic acids are amino sugars that are integral components of the peptidoglycan layer in bacterial cell walls. This specific compound is characterized by the presence of N-acetyl and phenylmethyl groups, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of beta-Muramic acid, N-acetyl-1-O-(phenylmethyl)-4,6-O-(phenylmethylene)-(9CI) typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as glucosamine and benzyl chloride.
Protection of Hydroxyl Groups: The hydroxyl groups of glucosamine are protected using benzyl groups to prevent unwanted side reactions.
N-Acetylation: The amino group of glucosamine is acetylated using acetic anhydride to form N-acetylglucosamine.
Formation of Muramic Acid:
Deprotection: The benzyl protecting groups are removed under hydrogenation conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and reactions are carried out in industrial reactors.
Purification: The product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: The phenylmethyl and phenylmethylene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols).
Major Products Formed
Oxidation Products: Oxidation can lead to the formation of carboxylic acids and aldehydes.
Reduction Products: Reduction typically yields alcohols and amines.
Substitution Products: Substitution reactions result in derivatives with different functional groups replacing the phenylmethyl and phenylmethylene groups.
科学研究应用
Chemistry
Synthesis of Derivatives:
Study of Reaction Mechanisms: Researchers use this compound to study the mechanisms of complex organic reactions.
Biology
Bacterial Cell Wall Studies: It serves as a model compound for studying the structure and function of bacterial cell walls.
Antibiotic Research: The compound is used in the development and testing of new antibiotics targeting bacterial cell wall synthesis.
Medicine
Drug Development: Derivatives of this compound are explored for their potential therapeutic properties.
Biomarker Research: It is investigated as a potential biomarker for certain bacterial infections.
Industry
Biotechnology: The compound is used in the production of biopolymers and other biotechnological applications.
Material Science: It is explored for its potential use in developing new materials with unique properties.
作用机制
The mechanism of action of beta-Muramic acid, N-acetyl-1-O-(phenylmethyl)-4,6-O-(phenylmethylene)-(9CI) involves its interaction with bacterial cell wall synthesis pathways. The compound targets enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. By inhibiting these enzymes, the compound disrupts cell wall synthesis, leading to bacterial cell death.
相似化合物的比较
Similar Compounds
N-Acetylmuramic Acid: A closely related compound that lacks the phenylmethyl and phenylmethylene groups.
Muramic Acid: The parent compound without the N-acetyl and phenylmethyl groups.
N-Acetylglucosamine: A simpler amino sugar that is a precursor in the synthesis of muramic acids.
Uniqueness
Structural Complexity: The presence of phenylmethyl and phenylmethylene groups makes beta-Muramic acid, N-acetyl-1-O-(phenylmethyl)-4,6-O-(phenylmethylene)-(9CI) more structurally complex compared to its analogs.
Chemical Properties: These additional groups confer unique chemical properties, such as increased hydrophobicity and potential for further functionalization.
Biological Activity: The compound’s unique structure may result in distinct biological activities, making it a valuable tool in research and potential therapeutic applications.
属性
分子式 |
C25H29NO8 |
|---|---|
分子量 |
471.5 g/mol |
IUPAC 名称 |
2-[[(4aR,6R,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoic acid |
InChI |
InChI=1S/C25H29NO8/c1-15(23(28)29)32-22-20(26-16(2)27)25(30-13-17-9-5-3-6-10-17)33-19-14-31-24(34-21(19)22)18-11-7-4-8-12-18/h3-12,15,19-22,24-25H,13-14H2,1-2H3,(H,26,27)(H,28,29)/t15?,19-,20-,21-,22-,24?,25-/m1/s1 |
InChI 键 |
JPPMVSNCFXDOJX-COOVTYJASA-N |
手性 SMILES |
CC(C(=O)O)O[C@@H]1[C@H]([C@@H](O[C@H]2[C@H]1OC(OC2)C3=CC=CC=C3)OCC4=CC=CC=C4)NC(=O)C |
规范 SMILES |
CC(C(=O)O)OC1C(C(OC2C1OC(OC2)C3=CC=CC=C3)OCC4=CC=CC=C4)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-6-bromo-7-methylimidazo[4,5-b]pyridine](/img/structure/B11925926.png)











![4-Amino-6-chloro-5-[(methylamino)methyl]pyrimidine](/img/structure/B11925983.png)

